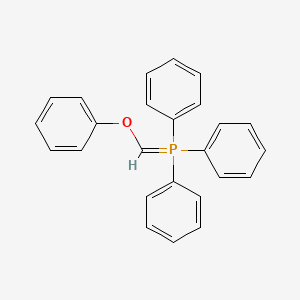
(Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phenoxymethylidene group and three phenyl groups attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with phenoxymethylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with various molecular targets. The phenoxymethylidene group can participate in electron transfer reactions, while the triphenylphosphine moiety can act as a nucleophile or a ligand. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a ligand and reagent in organic synthesis.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a catalyst and reagent.
Phenylphosphine: A simpler organophosphorus compound with one phenyl group attached to phosphorus.
Uniqueness
(Phenoxymethylidene)(triphenyl)-lambda~5~-phosphane is unique due to the presence of the phenoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
104670-67-9 |
|---|---|
Formule moléculaire |
C25H21OP |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
phenoxymethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C25H21OP/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
Clé InChI |
OUQZETDZCSDWSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
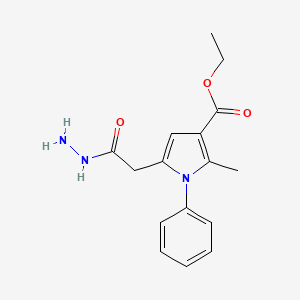

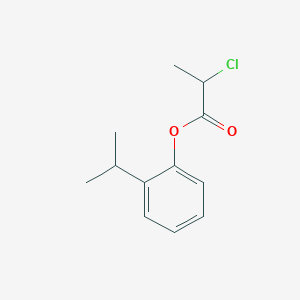
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
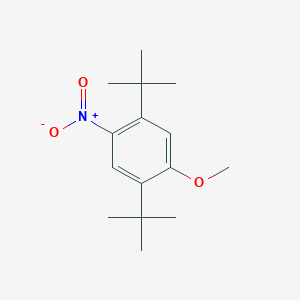
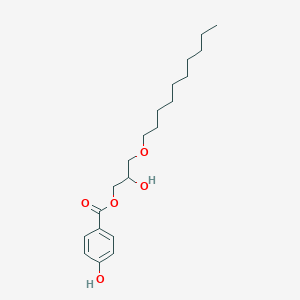
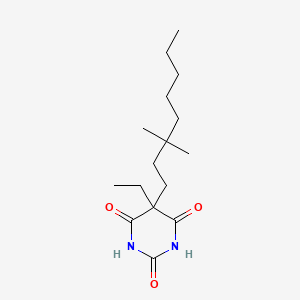
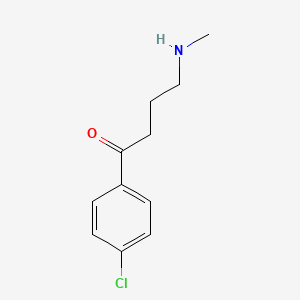
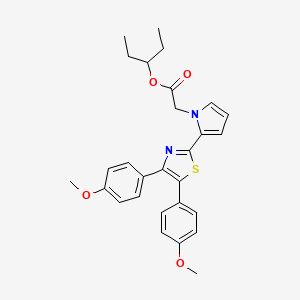
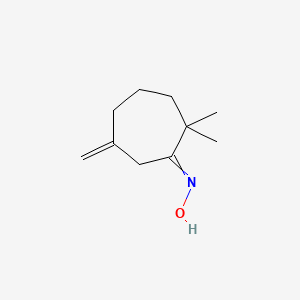


![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)
